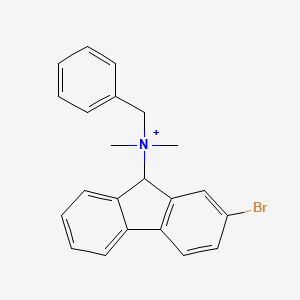
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl group, a brominated fluorenyl moiety, and a dimethyl-azanium group, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium typically involves multi-step organic reactions The process begins with the bromination of fluorene to introduce the bromo group at the 2-position This is followed by the formation of the fluorenyl moiety, which is then coupled with a benzyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromo group or the reduction of the azanium group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenyl compounds.
Applications De Recherche Scientifique
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl-(2-chloro-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-iodo-9H-fluoren-9-YL)-dimethyl-azanium
- Benzyl-(2-fluoro-9H-fluoren-9-YL)-dimethyl-azanium
Uniqueness
Benzyl-(2-bromo-9H-fluoren-9-YL)-dimethyl-azanium is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where the bromo group plays a crucial role in the desired chemical or biological activity.
Propriétés
Numéro CAS |
71740-38-0 |
|---|---|
Formule moléculaire |
C22H21BrN+ |
Poids moléculaire |
379.3 g/mol |
Nom IUPAC |
benzyl-(2-bromo-9H-fluoren-9-yl)-dimethylazanium |
InChI |
InChI=1S/C22H21BrN/c1-24(2,15-16-8-4-3-5-9-16)22-20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14,22H,15H2,1-2H3/q+1 |
Clé InChI |
FBPKKCQGNXXYGA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(CC1=CC=CC=C1)C2C3=CC=CC=C3C4=C2C=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14461396.png)
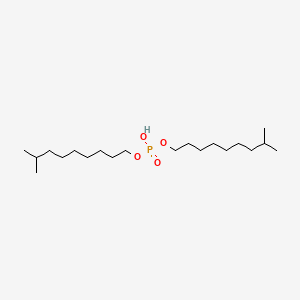
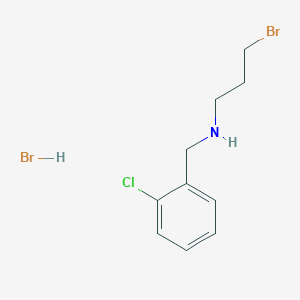
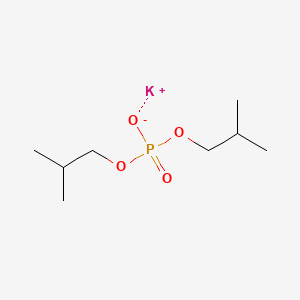
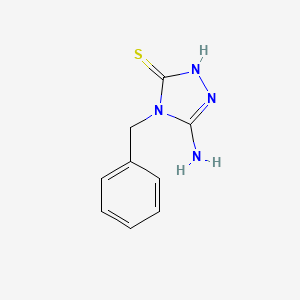
![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)

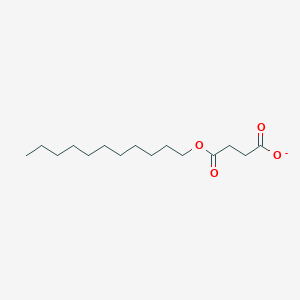
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)



![N-{4-[(2-Chlorophenyl)methoxy]-2-nitrophenyl}acetamide](/img/structure/B14461492.png)
